methyl 3,3,3-trifluoro-N-[(4-methylphenyl)carbamoyl]-2-phenoxyalaninate
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Overview
Description
Methyl 3,3,3-trifluoro-2-{[(4-methylphenyl)carbamoyl]amino}-2-phenoxypropanoate is a complex organic compound characterized by the presence of trifluoromethyl, carbamoyl, and phenoxy groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3,3-trifluoro-2-{[(4-methylphenyl)carbamoyl]amino}-2-phenoxypropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,3,3-trifluoropropanoic acid with 4-methylphenyl isocyanate to form an intermediate, which is then reacted with phenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like copper(I) oxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-{[(4-methylphenyl)carbamoyl]amino}-2-phenoxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-{[(4-methylphenyl)carbamoyl]amino}-2-phenoxypropanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which methyl 3,3,3-trifluoro-2-{[(4-methylphenyl)carbamoyl]amino}-2-phenoxypropanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The carbamoyl and phenoxy groups may participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoropropionate: Similar in structure but lacks the carbamoyl and phenoxy groups.
Methyl trifluoroacetate: Contains the trifluoromethyl group but differs in the rest of the structure.
Methyl 3,3,3-trifluoro-2-{[(4-methylphenyl)sulfonyl]amino}propanoate: Similar but with a sulfonyl group instead of a carbamoyl group.
Uniqueness
Methyl 3,3,3-trifluoro-2-{[(4-methylphenyl)carbamoyl]amino}-2-phenoxypropanoate is unique due to the combination of trifluoromethyl, carbamoyl, and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H17F3N2O4 |
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Molecular Weight |
382.3 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-[(4-methylphenyl)carbamoylamino]-2-phenoxypropanoate |
InChI |
InChI=1S/C18H17F3N2O4/c1-12-8-10-13(11-9-12)22-16(25)23-17(15(24)26-2,18(19,20)21)27-14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,22,23,25) |
InChI Key |
CQWSLQYHOAZFJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C(=O)OC)(C(F)(F)F)OC2=CC=CC=C2 |
Origin of Product |
United States |
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